trans-4-Hydroxy-2-hexenal--d5 DiMethyl Acetal
CAS No.: 1219806-40-2
Cat. No.: VC0172153
Molecular Formula: C8H11D5O3
Molecular Weight: 165.2416489
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219806-40-2 |
|---|---|
| Molecular Formula | C8H11D5O3 |
| Molecular Weight | 165.2416489 |
Introduction
Chemical Identity and Structure
Basic Chemical Properties
Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal is characterized by the following chemical identifiers and properties:
| Parameter | Value |
|---|---|
| CAS Number | 1219806-40-2 |
| Molecular Formula | C₈H₁₁D₅O₃ |
| Molecular Weight | 165.242 g/mol |
| IUPAC Name | (E)-1,1,1,2,2-pentadeuterio-6,6-dimethoxyhex-4-en-3-ol |
| Alternative Names | (4E)-6,6-Dimethoxy(2,3,4,5,6-²H₅)-4-hexen-3-ol |
| Exact Mass | 165.141327 |
This compound is a deuterium-labeled version of the parent compound (±)-trans-4-Hydroxy-2-hexenal Dimethyl Acetal, with deuterium atoms strategically positioned at the 5,5,6,6,6 locations . The incorporation of deuterium atoms provides distinct mass spectrometric properties while maintaining similar chemical behavior to the non-deuterated analog.
Structural Characteristics
The molecular structure of Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal features a six-carbon backbone with three key functional groups:
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A hydroxyl group (-OH) at the C3 position
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A trans-configured double bond between C4 and C5
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A dimethyl acetal group at C6
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Five deuterium atoms substituting hydrogen atoms at positions 5,5,6,6,6
The trans-configuration of the double bond is a critical structural feature that distinguishes this compound from its cis isomer . The molecule contains three oxygen atoms: one in the hydroxyl group and two in the dimethyl acetal moiety. The SMILES notation for this compound is [²H]C([²H])([²H])C([²H])([²H])C(/C=C/C(OC)OC)O, which captures the spatial arrangement of atoms and the specific positions of deuterium labeling.
Physical Properties
Physicochemical Parameters
The physical properties of Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal are summarized in the following table:
| Property | Value |
|---|---|
| Density | 1.0±0.1 g/cm³ |
| Boiling Point | 222.6±40.0 °C at 760 mmHg |
| Flash Point | 88.4±27.3 °C |
| LogP | 0.99 |
| Vapor Pressure | 0.0±1.0 mmHg at 25°C |
| Index of Refraction | 1.447 |
These physical properties indicate that the compound is a moderately polar substance with limited volatility at room temperature . The LogP value of 0.99 suggests a relatively balanced distribution between aqueous and lipid phases, which is relevant for its behavior in biological systems and analytical procedures .
Synthesis and Chemical Reactions
Synthetic Pathways
The synthesis of Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal typically involves a protection strategy for the aldehyde functional group of the parent compound. The process generally follows these steps:
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Preparation of deuterated precursors with the required deuterium labeling pattern
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Formation of the trans-configured double bond
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Introduction of the hydroxyl group at the C3 position
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Protection of the aldehyde functionality through acetal formation by reacting with methanol under acidic conditions
This synthetic approach allows for the precise incorporation of deuterium atoms at the specified positions while maintaining the stereochemical integrity of the trans double bond.
Applications in Scientific Research
Mass Spectrometry Applications
Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal serves as an important tool in mass spectrometry due to its stable isotope labeling. The deuterium incorporation creates a mass shift relative to the non-deuterated compound, enabling accurate quantification in analytical methods. This property is particularly valuable in:
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Quantitative analysis of 4-hydroxy-2-hexenal (4-HHE) in biological samples
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Method development and validation in lipid peroxidation studies
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Internal standardization for gas chromatography-mass spectrometry (GC-MS) analyses
The compound's utility in mass spectrometry is demonstrated in studies where it serves as an internal standard for the quantification of toxic lipid aldehydes .
Use as Internal Standard
As an internal standard, Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal compensates for variations in sample preparation, chromatographic separation, and detection response. Its chemical similarity to the analyte of interest, combined with the distinct mass spectral pattern due to deuterium labeling, makes it an ideal internal standard for quantitative analysis .
In GC-MS analysis, the compound exhibits characteristic fragmentation patterns that can be monitored for selective detection. For instance, in negative ion chemical ionization (NICI) GC-MS, specific ions can be measured for accurate quantification, as demonstrated in studies on lipid aldehydes in biological samples .
Research on Lipid Aldehydes
Trans-4-Hydroxy-2-hexenal-5,5,6,6,6-d5 Dimethyl Acetal is particularly relevant in research focused on lipid peroxidation and the resulting formation of toxic aldehydes. The parent compound, 4-hydroxy-2-hexenal (4-HHE), is a product of omega-3 polyunsaturated fatty acid oxidation and has been implicated in various pathophysiological conditions .
Research has shown that 4-HHE, along with 4-hydroxy-2-nonenal (4-HNE), accumulates in patients with chronic kidney disease (CKD), potentially contributing to the progression of the disease through post-translational modification of plasma proteins . The deuterated dimethyl acetal derivative serves as a valuable tool in quantifying these modifications and understanding their biological significance.
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